molecular formula C13H10Cl2N2O4S B2421664 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid CAS No. 1384795-22-5

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid

Katalognummer B2421664
CAS-Nummer: 1384795-22-5
Molekulargewicht: 361.19
InChI-Schlüssel: CHJVWUYJFHTVHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied in the field of immunology. It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of many cytokines and growth factors. CP-690,550 has shown promise as a therapeutic agent for a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid selectively inhibits JAK3, one of the four JAK enzymes involved in cytokine signaling. JAK3 is primarily expressed in immune cells, and its inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-2, -4, -7, -9, -15, and -21. This results in decreased activation and proliferation of immune cells, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been shown to be well-tolerated in preclinical and clinical studies, with few adverse effects reported. Its primary biochemical effect is the inhibition of JAK3 activity, leading to reduced cytokine production and immune cell activation. Physiologically, 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been shown to reduce inflammation and improve disease symptoms in animal models and human patients with autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has several advantages for laboratory experiments, including its high potency and selectivity for JAK3 inhibition, as well as its well-characterized mechanism of action. However, its use in experiments may be limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has shown promise as a therapeutic agent for a variety of autoimmune diseases, and future research is needed to further understand its efficacy and safety in these conditions. Additionally, there is potential for 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid to be used in combination with other immunomodulatory agents to improve treatment outcomes. Further research is also needed to explore the potential use of JAK inhibitors in other disease states, such as cancer and viral infections.

Synthesemethoden

The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with 6-chloro-5-methylpyridine-3-amine to form a nitro intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with sulfonamide to form the final product. The synthesis of 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been optimized over the years, resulting in higher yields and purity.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has been extensively studied in preclinical and clinical trials for its potential use as a therapeutic agent for autoimmune diseases. It has shown efficacy in reducing inflammation and improving disease symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, 2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid has demonstrated significant improvements in disease activity and patient-reported outcomes in patients with rheumatoid arthritis and psoriasis.

Eigenschaften

IUPAC Name

2-chloro-4-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-7-4-9(6-16-12(7)15)22(20,21)17-8-2-3-10(13(18)19)11(14)5-8/h2-6,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVWUYJFHTVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(6-chloro-5-methylpyridine-3-sulfonamido)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.